REACTION_CXSMILES
|
Cl.O[CH:3]([C:22]1[CH:23]=[N:24][CH:25]=[CH:26][C:27]=1[NH:28][C:29](=[O:34])C(C)(C)C)[CH:4]([CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)C(OC)=O>O>[NH:12]1[CH2:11][CH2:10][CH:9]([C:4]2[C:29](=[O:34])[NH:28][C:27]3[C:22]([CH:3]=2)=[CH:23][N:24]=[CH:25][CH:26]=3)[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tert-butyl 4-(1-hydroxy-3-methoxy-3-oxo-1-(4-pivalamidopyridin-3-yl)propan-2-yl)piperidine-1-carboxylate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
OC(C(C(=O)OC)C1CCN(CC1)C(=O)OC(C)(C)C)C=1C=NC=CC1NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
Mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Residue was treated with acetonitrile (70 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Residue was crystallized from ethanol
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C=1C(NC2=CC=NC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |